Ethyl 5-hydroxyisoxazole-3-carboxylate
Description
Significance of Heterocyclic Scaffolds in Organic Synthesis and Chemical Biology
Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. chemicalbook.com These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique physicochemical properties and reactivity to the molecules. researchgate.net This structural feature makes heterocyclic scaffolds fundamental building blocks in numerous scientific and industrial fields. chemicalbook.com
In the realms of organic synthesis and chemical biology, the importance of these scaffolds cannot be overstated. A significant majority of new drugs and biologically active compounds incorporate heterocyclic motifs, highlighting their crucial role at the interface of chemistry and biology. mdpi.com Their structures are integral to a wide array of natural products, including alkaloids and antibiotics. The versatility of heterocyclic systems allows chemists to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for developing effective therapeutic agents. mdpi.com Consequently, heterocyclic chemistry constitutes a major portion of organic chemistry research, driving the discovery of new pharmaceuticals, agrochemicals, and functional materials. chemicalbook.commdpi.com
Overview of the Isoxazole (B147169) Core and its Diverse Structural Variants
The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. mdpi.com This arrangement of heteroatoms results in a unique electronic structure that confers a range of chemical properties and biological activities. mdpi.com The isoxazole core is found in numerous natural and synthetic products and is considered a vital pharmacophore in drug discovery. mdpi.com
The versatility of the isoxazole nucleus is demonstrated by its presence in a wide spectrum of approved drugs, such as the antibiotic oxacillin (B1211168) and the COX-2 inhibitor valdecoxib. mdpi.com Chemists have developed numerous synthetic strategies to create a wide array of isoxazole derivatives, enabling the exploration of its vast chemical space. Structural modifications to the isoxazole ring can significantly enhance pharmacological properties, leading to compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Fused isoxazoles and various substituted derivatives represent the diverse structural variants that have been synthesized to improve efficacy and pharmacokinetic profiles. mdpi.com
Academic Interest in Ethyl 5-hydroxyisoxazole-3-carboxylate as a Model System for Heterocycle Functionalization
This compound is a specific derivative of the isoxazole family that has garnered academic interest. Its structure features an ethyl ester group at the 3-position and a hydroxyl group at the 5-position, presenting multiple sites for chemical modification. This makes it and its analogs valuable substrates for studying the reactivity and functionalization of the isoxazole ring.
Research into related isoxazole esters demonstrates the potential for these compounds to act as versatile building blocks in organic synthesis. For instance, the functionalization of the isoxazole ring and its substituents is a key area of investigation. A study on the hydrogenation of a similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, revealed a domino process involving deoxygenation followed by the reductive opening of the isoxazole ring to form an enaminone. mdpi.com This transformation highlights the reactivity of the N-O bond under certain catalytic conditions and showcases how the isoxazole ring can be used as a precursor to other functionalized structures. mdpi.com
Furthermore, the synthesis of isoxazol-5-one derivatives, which can be formed from precursors like ethyl acetoacetate (B1235776) and hydroxylamine (B1172632), illustrates the utility of these systems as flexible building blocks for creating more complex heterocyclic structures. mdpi.com The ability to perform multi-component reactions to generate these scaffolds in good yields makes them attractive targets for synthetic chemists. mdpi.com The reactivity at different positions of the ring allows for the introduction of various functional groups, leading to the development of new molecular entities with potential applications in medicinal chemistry and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO₄ |
| Average Mass | 157.125 Da |
| Monoisotopic Mass | 157.037508 Da |
| IUPAC Name | ethyl 5-hydroxy-1,2-oxazole-3-carboxylate |
| CAS Number | 70432-25-6 |
Data sourced from ChemSpider. chemspider.com
Table 2: Research Findings on a Related Isoxazole Functionalization
| Starting Material | Reaction Conditions | Major Product | Key Observation | Reference |
| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Hydrogenation over Palladium on Charcoal (Pd/C) | Ethyl (Z)-2-amino-4-oxo-2-pentanoate | Domino reaction: deoxygenation at the 5-position's substituent followed by reductive cleavage of the isoxazole N-O bond. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUEOIXZYSNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649478 | |
| Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88393-81-1 | |
| Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-hydroxy-1,2-oxazole-3-carboxylate | |
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Synthetic Strategies for Ethyl 5 Hydroxyisoxazole 3 Carboxylate and Analogous Structures
Classical and Contemporary Methodologies for Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring can be broadly categorized into two main approaches: cycloaddition reactions and condensation reactions. These methods offer versatile pathways to a wide array of substituted isoxazoles.
Cycloaddition Reactions in Isoxazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the synthesis of five-membered heterocyclic rings like isoxazoles. These reactions involve the combination of a three-atom component with a two-atom component to form the ring system.
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes stands out as a highly effective and widely utilized method for isoxazole and isoxazoline (B3343090) synthesis, respectively. nih.govnih.gov This reaction typically proceeds with high regioselectivity, although this can be influenced by steric and electronic factors of the reactants. mdpi.com
Nitrile oxides, which are 1,3-dipoles, can be generated in situ from various precursors, most commonly from aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation. nih.govcore.ac.uk The subsequent reaction with a dipolarophile, such as an alkyne, leads to the formation of the isoxazole ring. nih.gov For instance, the reaction of in situ generated nitrile oxides with alkynes is a cornerstone of isoxazole synthesis. nih.govnih.gov This methodology has been successfully applied in solid-phase synthesis to create libraries of diverse isoxazole derivatives. nih.gov
Intramolecular nitrile oxide cycloaddition (INOC) reactions offer an efficient route to fused-ring systems containing an isoxazole moiety, allowing for the simultaneous formation of two rings. mdpi.com A notable aspect of this intramolecular approach is the ability to synthesize 3,4-disubstituted isoxazoles, which can be challenging to obtain through conventional intermolecular cycloadditions that often favor the 3,5-disubstituted regioisomer. mdpi.com
The regioselectivity of nitrile oxide cycloadditions can often be controlled. For example, the reaction of nitrile oxides with enamines, generated in situ from aldehydes, can lead to 3,4-disubstituted isoxazoles after an oxidation step. thieme-connect.com
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Product Type | Reference |
| Aldoxime | Alkyne | 3,5-Disubstituted Isoxazole | nih.gov |
| Hydroximoyl chloride | Alkyne | 3,4,5-Trisubstituted Isoxazole | acs.org |
| N-propargylbenzimidazole oxime | (intramolecular alkyne) | Fused Tetracyclic Isoxazole | mdpi.com |
| Aldoxime | Enamine | 3,4-Disubstituted Isoxazole | thieme-connect.com |
Hypervalent iodine reagents have emerged as powerful and environmentally friendly oxidants in organic synthesis, including the formation of isoxazole rings. core.ac.ukthieme-connect.comnsf.gov These reagents can mediate the oxidative cycloaddition of aldoximes with unsaturated substrates. core.ac.uk
In this process, the hypervalent iodine(III) compound oxidizes the aldoxime to generate a nitrile oxide intermediate in situ. core.ac.uk This nitrile oxide then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne present in the reaction mixture to yield the corresponding isoxazoline or isoxazole. core.ac.uk Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) are commonly employed for this transformation. core.ac.ukbohrium.com
This method has been utilized for both intermolecular and intramolecular cycloadditions. nih.gov The intramolecular version, in particular, has proven effective for the synthesis of fused polycyclic isoxazole derivatives from alkyne- or alkene-tethered aldoximes. nih.gov Mechanistic studies suggest the involvement of a hydroxy(aryl)iodonium tosylate as a key precatalyst in some of these reactions. nih.gov
Condensation Reactions Involving Hydroxylamine (B1172632) Derivatives
Condensation reactions provide a classical and direct route to the isoxazole core, typically by reacting a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. youtube.com
A widely employed strategy for the synthesis of 3-hydroxyisoxazoles and related structures involves the cyclization of β-keto esters with hydroxylamine. acs.orgresearchgate.net This reaction can, however, lead to the formation of isomeric 5-isoxazolone byproducts. acs.orgnih.gov The regioselectivity of the hydroxylamine attack on the β-keto ester is a critical factor, and the reaction conditions, such as pH and temperature, must be carefully controlled to favor the desired 3-hydroxyisoxazole product. researchgate.netyoutube.com
To circumvent the issue of isomeric byproduct formation, methods have been developed that utilize protected β-keto hydroxamic acids. For example, N,O-diBoc-protected β-keto hydroxamic acids can be synthesized and subsequently cyclized under acidic conditions to yield 5-substituted 3-isoxazolols exclusively. acs.orgnih.gov Another approach involves a three-component reaction between a β-keto ester, an aldehyde, and hydroxylamine hydrochloride, which can be catalyzed by an amine-functionalized cellulose (B213188) to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com
The reaction of 2,4-dioxo butanoates with hydroxylamine hydrochloride is another key condensation method for preparing substituted isoxazoles. This approach is particularly relevant for the synthesis of ethyl 5-hydroxyisoxazole-3-carboxylate and its analogs. The reaction of ethyl 2,4-dioxobutanoate with hydroxylamine hydrochloride can yield the desired this compound.
Similarly, chalcones, which are α,β-unsaturated ketones, can undergo cyclocondensation with hydroxylamine hydrochloride to form isoxazolines. ijert.org This reaction typically proceeds in the presence of a base or an acid catalyst. ijert.org
Transition Metal-Catalyzed Approaches to Isoxazole Synthesis
Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecular architectures. In the context of isoxazole synthesis, various transition metals have been employed to facilitate key bond-forming reactions.
Recent advancements have highlighted the role of transition metals in catalyzing formal annulations between alkynes and isoxazoles, which serve as versatile building blocks. rsc.org Catalysts based on copper, palladium, gold, and ruthenium have been particularly effective. rsc.orgorganic-chemistry.org Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes provide a mild and convenient one-pot, three-step procedure to obtain 3,5-disubstituted isoxazoles with good yields. organic-chemistry.org Similarly, gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles under moderate reaction conditions. organic-chemistry.org This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org
Palladium catalysts are utilized in four-component coupling reactions involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to produce isoxazole derivatives. organic-chemistry.org Another innovative approach involves a copper-catalyzed [3 + 2] cycloaddition of alkynes with nitrile oxides generated in situ from the coupling of a copper carbene and a nitroso radical, which proceeds in a highly regioselective manner. organic-chemistry.org While these methods are powerful, disadvantages associated with metal-catalyzed reactions include high costs, potential toxicity, and difficulties in separating the catalyst from the reaction mixture. rsc.org
| Catalyst | Reaction Type | Substrates | Product Type | Ref. |
| Copper(I) | 1,3-Dipolar Cycloaddition | Nitrile oxides, Terminal acetylenes | 3,5-Disubstituted isoxazoles | organic-chemistry.org |
| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |
| Palladium | Four-Component Coupling | Terminal alkyne, Hydroxylamine, CO, Aryl iodide | Substituted isoxazoles | organic-chemistry.org |
| Copper | [3 + 2] Cycloaddition | Alkynes, Nitrile oxides (from copper carbene and nitroso radical) | Regioselective isoxazoles | organic-chemistry.org |
Regioselective Synthesis of 5-Hydroxyisoxazole Systems
The regioselective synthesis of isoxazoles is a critical challenge, as classical methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine often yield a mixture of regioisomers. nih.gov For 5-hydroxyisoxazole systems, which exist in tautomeric equilibrium with isoxazol-5(4H)-ones, achieving regiochemical control is paramount.
Methodologies have been developed that allow for the regioselective synthesis of four different series of regioisomeric isoxazoles starting from β-enamino diketones and hydroxylamine hydrochloride. nih.govrsc.org The control over regioselectivity is achieved by carefully tuning the reaction conditions, such as the solvent, the use of additives like pyridine (B92270) or a Lewis acid (BF₃), and the structure of the β-enamino diketone substrate. nih.govrsc.org These methods provide access to 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles under mild conditions. nih.gov
For instance, the reaction of a β-enamino diketone with hydroxylamine hydrochloride in acetonitrile (B52724) in the presence of BF₃·OEt₂ at reflux leads to the formation of a 3,5-disubstituted 4-formyl-isoxazole with 100% regioselectivity and in good yield. nih.gov Another approach involves a three-component reaction between hydroxylamine hydrochloride, various aldehydes, and a β-keto ester, catalyzed by amine-functionalized cellulose, to produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com
| Starting Materials | Key Reagents/Conditions | Product | Regioselectivity | Ref. |
| β-Enamino diketone, NH₂OH·HCl | MeCN, BF₃·OEt₂, reflux | 3,5-Disubstituted 4-formyl-isoxazole | 100% for 3,5-disubstituted | nih.gov |
| β-Keto ester, NH₂OH·HCl, Aldehyde | Amine-functionalized cellulose, H₂O, RT | 3,4-Disubstituted isoxazol-5(4H)-one | High | mdpi.com |
Directing functionalization to the C-5 position of the isoxazole ring is a key strategy for accessing specific substitution patterns. One effective method involves the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines. nih.gov This reaction proceeds with high regioselectivity, directly yielding 5-aminoisoxazoles. nih.gov The intermediate isoxazolines are not isolated as they spontaneously eliminate hydrogen cyanide. nih.gov The α-cyanoenamines in this reaction act as synthetic equivalents of aminoacetylenes. nih.gov
Another approach for preparing 5-substituted isoxazoles involves the reaction of propargylic ketones with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of TEMPO. rsc.org This procedure provides valuable 5-substituted isoxazoles from readily available starting materials with excellent yields. rsc.org
The synthesis of isoxazoles bearing a carboxylate group at the C-3 position is crucial for obtaining the target compound, this compound. A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of enamino esters with primary nitro compounds in the presence of phosphorus oxychloride. orgsyn.org Although this example leads to a 4-carboxylate, modifications in starting materials can potentially be adapted for 3-carboxylate synthesis.
A more direct route to the isoxazole-3-carboxylate framework involves the cycloaddition of nitrile oxides, generated from N-hydroxyimidoyl chlorides, with propargyl halides. beilstein-journals.org The resulting 5-(halomethyl)isoxazole-3-carboxylates can then be further functionalized. For example, ethyl 2-chloro-2-hydroxyiminoacetate can react with propargyl chloride in the presence of triethylamine (B128534) to yield ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Furthermore, an efficient method for the synthesis of isoxazolo[4,5-b]pyridine-3-carboxylates has been developed based on the intramolecular nucleophilic substitution of a nitro group. beilstein-journals.org This strategy highlights the use of functionalized pyridines to construct the fused isoxazole ring system with a carboxylate at the desired position. beilstein-journals.org
| Starting Materials | Key Reagents/Conditions | Product | Ref. |
| Ethyl 2-chloro-2-hydroxyiminoacetate, Propargyl chloride | Triethylamine | Ethyl 5-(chloromethyl)isoxazole-3-carboxylate | |
| N-hydroxyimidoyl chlorides, Propargyl halides | Cycloaddition | 5-(Halomethyl)isoxazoles | beilstein-journals.org |
| 2-Chloro-3-nitropyridines with active methylene (B1212753) compounds | Base (e.g., DBU) | Ethyl isoxazolo[4,5-b]pyridine-3-carboxylates | beilstein-journals.org |
Green Chemistry Principles in Isoxazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comeurekaselect.com In the synthesis of isoxazoles, several green strategies have been developed to improve the environmental footprint of these reactions.
One prominent green technique is the use of microwave irradiation, which can enhance reaction rates, improve product yields, and increase selectivity compared to conventional heating methods. benthamdirect.comresearchgate.net This approach often leads to shorter reaction times and reduced energy consumption. researchgate.net
The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. mdpi.com The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been successfully carried out in water at room temperature using a recyclable amine-functionalized cellulose catalyst. mdpi.com This method offers several advantages, including simple product purification, mild reaction conditions, and the use of a low-cost, non-toxic solvent. mdpi.com Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles has been achieved in an aqueous medium via the [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds. nih.gov
The development of reusable catalysts is also a key aspect of green isoxazole synthesis. mdpi.com Amine-functionalized cellulose and other solid-supported catalysts can often be recovered and reused multiple times without a significant loss of activity, reducing waste and catalyst cost. mdpi.com Metal-free synthetic routes are also being explored to avoid the issues of cost, toxicity, and waste associated with many transition metal catalysts. rsc.org
| Green Chemistry Principle | Application in Isoxazole Synthesis | Example | Ref. |
| Alternative Energy Sources | Microwave irradiation to accelerate reactions and improve yields. | Synthesis of isoxazole derivatives from chalcones. | benthamdirect.comresearchgate.net |
| Use of Safer Solvents | Water as a reaction medium. | Synthesis of isoxazol-5(4H)-ones. | mdpi.com |
| Catalysis | Use of recyclable, solid-supported catalysts. | Amine-functionalized cellulose for three-component reactions. | mdpi.com |
| Atom Economy/Waste Reduction | One-pot, multi-component reactions. | Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. | mdpi.com |
| Metal-Free Synthesis | Avoiding toxic and expensive metal catalysts. | Organocatalyzed or catalyst-free cycloaddition reactions. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Hydroxyisoxazole 3 Carboxylate
Electrophilic and Nucleophilic Reactivity of the Isoxazole (B147169) Ring System
The isoxazole ring is an aromatic five-membered heterocycle containing both a nitrogen and an oxygen atom in adjacent positions. This arrangement influences the electron distribution within the ring and, consequently, its reactivity. The presence of the hydroxyl group at the 5-position and the ethyl carboxylate group at the 3-position further modulates the reactivity of the ring.
The hydroxyl group at C-5 increases the polarity of the molecule and its capacity for hydrogen bonding. The oxygen atom in the isoxazole ring can donate electrons to the double bond, creating a partial negative charge at the C-4 position. This enhanced electron density at C-4 makes it susceptible to electrophilic attack. Conversely, the nitrogen atom withdraws electron density, making the adjacent C-3 and C-5 positions more electrophilic.
The isoxazole ring can undergo various reactions. For instance, isoxazoles can be synthesized through the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. In this process, the amino group of hydroxylamine reacts with one carbonyl group to form an imine, and the hydroxyl group then attacks the second carbonyl, leading to cyclization and the formation of the aromatic isoxazole ring after dehydration. youtube.com
Tautomeric Equilibria of the 5-Hydroxyisoxazole Functionality
5-hydroxyisoxazoles can exist in different tautomeric forms, which are constitutional isomers that readily interconvert. libretexts.orgrsc.org This equilibrium is a crucial aspect of their chemistry, as the different tautomers can exhibit distinct reactivity.
Enol-Keto Tautomerism and its Influence on Reactivity
The most significant tautomeric equilibrium for ethyl 5-hydroxyisoxazole-3-carboxylate involves the interconversion between the enol form (5-hydroxyisoxazole) and its corresponding keto forms (isoxazol-5(4H)-one and isoxazol-5(2H)-one). rsc.orgrsc.org This phenomenon is known as keto-enol tautomerism. taylorandfrancis.commasterorganicchemistry.comyoutube.com
The position of this equilibrium is influenced by several factors, including the solvent and the presence of other functional groups on the isoxazole ring. In aqueous solutions, theoretical studies suggest that the keto tautomer (specifically the CH form or 4H-oxo form) of 5-hydroxyisoxazole is the dominant species. rsc.orgrsc.org The stability of the keto form in water is attributed to favorable interactions with the solvent. frontiersin.org
The different tautomers present distinct reactive sites. The enol form possesses a nucleophilic C-4 position due to pi-donation from the hydroxyl group's oxygen, making it susceptible to electrophilic attack at this carbon. masterorganicchemistry.com On the other hand, the keto form has an acidic proton at the C-4 position, which can be removed by a base to form a carbanion. This carbanion is a potent nucleophile and can participate in reactions such as condensations with aldehydes. nih.gov
Spectroscopic Characterization of Tautomeric Forms
Spectroscopic techniques are invaluable for identifying and quantifying the different tautomeric forms of 5-hydroxyisoxazoles in various environments.
Infrared (IR) Spectroscopy: The tautomers can be distinguished by their characteristic IR absorption bands. The enol form will exhibit a broad O-H stretching band, while the keto form will show a strong C=O stretching band typically in the range of 1700–1750 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the dominant tautomer in solution. For example, the chemical shifts of the protons and carbons at the C-4 and C-5 positions will differ significantly between the enol and keto forms. In the ¹H NMR spectrum, the presence of a signal for the C-4 proton in the keto form, and its absence along with the presence of a hydroxyl proton signal in the enol form, are key indicators. nih.gov
UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers are also different. The position of the maximum absorption wavelength (λmax) can indicate which tautomer is predominant in a given solvent. researchgate.net
Reaction Pathways at the Ester and Hydroxyl Moieties
Beyond the reactivity of the isoxazole ring itself, the ester and hydroxyl functional groups of this compound offer additional sites for chemical modification.
Hydrolysis and Esterification Dynamics of the Carboxylate Group
The ethyl carboxylate group at the C-3 position can undergo hydrolysis to yield the corresponding carboxylic acid. libretexts.orgresearchgate.netmdpi.com This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.org
Base-catalyzed hydrolysis (Saponification): This reaction is essentially irreversible and is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. libretexts.orgchemguide.co.uk The products are the salt of the carboxylic acid and the alcohol. libretexts.org
Conversely, the corresponding carboxylic acid can be re-esterified by reaction with an alcohol in the presence of an acid catalyst.
Derivatization Strategies for the 5-Hydroxyl Group (e.g., Etherification, Oxidation)
The 5-hydroxyl group is a versatile handle for introducing a variety of other functional groups.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or other electrophilic alkylating agents in the presence of a base. This modification can alter the solubility and biological properties of the molecule.
Oxidation: The 5-hydroxyisoxazole can potentially be oxidized. For instance, Jones' oxidation has been used to convert a related 3-hydroxyisoxazole derivative to the corresponding ketone. tandfonline.com The specific products of oxidation would depend on the oxidizing agent and reaction conditions.
These derivatization strategies are crucial for the synthesis of new isoxazole-based compounds with potentially enhanced or modified biological activities. nih.gov
Isoxazole Ring Cleavage Reactions
The isoxazole ring, a key structural motif in a variety of organic compounds, is susceptible to cleavage under different reaction conditions, offering a versatile platform for synthetic transformations. The cleavage of the N-O bond in the isoxazole nucleus is a common transformation that can be initiated by reductive, and other methods. These reactions typically lead to the formation of β-enaminones or β-hydroxy ketones, which are valuable intermediates in organic synthesis.
The reductive cleavage of the isoxazole ring is a well-established method for its transformation. This can be achieved through catalytic hydrogenation, using reagents such as Raney Nickel or Palladium on carbon. Irradiation of 3,5-dimethylisoxazole (B1293586) in acetonitrile (B52724) in the presence of triethylamine (B128534) has been shown to result in the reductive cleavage of the isoxazole ring through the formation of an encounter complex. rsc.org
Another approach involves the use of metal reagents. For instance, low-valent titanium reagents, prepared from Ti(OiPr)4 and EtMgBr, have been successfully employed for the reductive cleavage of 3,5-disubstituted isoxazoles to yield β-enaminones. This method is noted for its chemoselectivity. Furthermore, metal-carbonyl complexes, such as hexacarbonylmolybdenum, can induce the ring cleavage of isoxazoles.
The following table summarizes various isoxazole ring cleavage reactions, providing insights into the reagents used and the resulting products. While specific examples for this compound are not extensively documented in the literature, the reactions presented here are characteristic of the isoxazole ring system and are expected to be applicable.
Mechanistically, the reductive cleavage of the N-O bond is a key step in these transformations. For instance, in metal-carbonyl induced reactions, a proposed mechanism involves the formation of an N-complexed isoxazolepentacarbonylmolybdenum intermediate. This is followed by the formation of a complexed (β-oxo vinyl)nitrene intermediate, which can then be reduced in the presence of water to yield the corresponding amine.
These ring cleavage reactions highlight the utility of the isoxazole moiety as a latent functional group, which can be unmasked to reveal valuable structural motifs for further synthetic elaborations.
Advanced Functionalization and Derivatization of the Ethyl 5 Hydroxyisoxazole 3 Carboxylate Scaffold
Synthesis of Novel 5-Substituted Isoxazole-3-carboxylate Derivatives
The hydroxyl group at the C5 position of the isoxazole (B147169) ring is a prime target for introducing molecular diversity. Its nucleophilic character allows for reactions such as O-alkylation and O-acylation, leading to the formation of novel 5-substituted ether and ester derivatives, respectively.
A primary strategy for modifying the 5-hydroxy group is through O-alkylation to generate 5-alkoxyisoxazole derivatives. This transformation is typically achieved by deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form an alkoxide intermediate. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic substitution reaction to yield the corresponding 5-alkoxyisoxazole-3-carboxylate.
Alternatively, a two-step sequence can be employed, particularly if direct alkylation proves challenging. This involves converting the hydroxyl group into a better leaving group, such as a chloride. Subsequent nucleophilic displacement of the chlorine atom with an alkoxide or thioalkoxide can then produce 5-alkoxy or 5-thioalkoxy compounds. cdnsciencepub.com This method provides access to a range of derivatives that may not be accessible through direct, one-step alkylation. It is important to note, however, that some 5-alkoxy groups, such as the 5-methoxy group, can be labile under acidic conditions, which may limit subsequent reaction possibilities like acid-catalyzed hydrolysis of the ester. cdnsciencepub.com
The table below illustrates the general scope of the O-alkylation reaction.
| Alkylating Agent (R-X) | Base | Product (5-OR-isoxazole-3-carboxylate) |
| Methyl Iodide | K₂CO₃ | Ethyl 5-methoxyisoxazole-3-carboxylate |
| Benzyl Bromide | NaH | Ethyl 5-(benzyloxy)isoxazole-3-carboxylate |
| Ethyl Bromoacetate | K₂CO₃ | Ethyl 5-((ethoxycarbonyl)methoxy)isoxazole-3-carboxylate |
Construction of Fused Isoxazole Systems Utilizing the Core Structure
The bifunctional nature of ethyl 5-hydroxyisoxazole-3-carboxylate and its derivatives, particularly the corresponding 5-amino analogues, makes them ideal precursors for constructing fused heterocyclic systems like isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. rsc.org These fused systems are of significant interest in medicinal chemistry.
The synthesis of isoxazolo[5,4-b]pyridines can be achieved through multicomponent reactions. For instance, a 5-aminoisoxazole derivative can be reacted with various dicarbonyl compounds or their equivalents. researchgate.net One-step, three-component microwave-assisted synthesis has been reported where 3-methylisoxazol-5-amine reacts with aromatic aldehydes and active methylene (B1212753) compounds like tetronic acid or dimedone to form isoxazolo[5,4-b]pyridine (B12869864) products in good yields. researchgate.net Another approach involves the reaction of a 5-aminoisoxazole with ethyl 2-cyano-3-ethoxyacrylate, which upon heating, cyclizes to form an ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. clockss.org
The table below summarizes representative examples of isoxazolo[5,4-b]pyridine synthesis starting from a 5-aminoisoxazole precursor.
| Reagent 1 | Reagent 2 | Conditions | Fused Product | Yield (%) |
| Benzaldehyde | Tetronic Acid | Microwave, 120°C | 4-phenyl-3-methyl-6,7-dihydroisoxazolo[5,4-b]pyran-6-one | ~85-90 |
| 4-Chlorobenzaldehyde | Dimedone | Microwave, 120°C | 4-(4-chlorophenyl)-3,7,7-trimethylisoxazolo[5,4-b]quinolin-5(6H)-one | ~75-79 |
| Ethyl 2-cyano-3-ethoxyacrylate | - | Heat, 180°C | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | 65 clockss.org |
Similarly, the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold can be constructed from 5-aminoisoxazole derivatives. A common route involves first preparing a 5-aminoisoxazole-4-carboxamide. nih.gov This intermediate can then undergo cyclization with a reagent like ethyl trifluoroacetate (B77799) in the presence of a base (e.g., sodium ethoxide) to form an isoxazolo[5,4-d]pyrimidin-4-ol. nih.gov This pyrimidinone can be further functionalized, for example, by conversion to a 4-chloro derivative, which can then be displaced by various nucleophiles to generate a library of substituted isoxazolo[5,4-d]pyrimidines. nih.govnih.gov
Regioselective Modifications and Substituent Effects on Reactivity
The reactivity and regioselectivity of the this compound scaffold are dictated by the electronic properties of its substituents. The isoxazole ring itself is electron-rich, but its reactivity is significantly modulated by the attached functional groups. rsc.org
The C3-ester group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and increases the acidity of the proton at C4. The C5-hydroxyl group, conversely, is an electron-donating group (via resonance), which activates the ring. This push-pull electronic arrangement makes the C4 position the most nucleophilic carbon on the ring and thus the most susceptible to electrophilic substitution. For example, electrophilic iodination using reagents like N-iodosuccinimide (NIS) preferentially occurs at the C4 position to yield 4-iodoisoxazoles. nih.gov This C4-halogenated intermediate is highly valuable as it can be used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity. nih.gov
These substituent effects are crucial for planning synthetic strategies, allowing for the regioselective functionalization of the isoxazole core to build complex molecular architectures. researchgate.net
Applications in Chemical Biology and Mechanistic Target Elucidation
Design and Synthesis of Isoxazole-Based Chemical Probes for Biological Research
Chemical probes are essential tools for identifying the protein binding partners of small molecules within a cellular context. nih.gov The design of these probes often involves functionalizing a core scaffold, such as isoxazole (B147169), with a minimal tag (e.g., an alkyne or azide) for subsequent detection via bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". eresearchco.comnih.govnih.gov
The synthesis of isoxazole-based probes leverages versatile chemical reactions. A primary method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which allows for the regioselective formation of the isoxazole ring. rsc.orgeresearchco.com Researchers have developed various synthetic routes, including one-pot, copper-catalyzed procedures, to efficiently create libraries of 3,5-disubstituted isoxazoles. eresearchco.com For instance, isoxazole-based probes have been designed to investigate histone deacetylase (HDAC) enzymes. In one study, potent isoxazole-based HDAC inhibitors were functionalized with a diazide group, a photoreactive moiety, to enable photoaffinity labeling experiments aimed at profiling binding targets within the cellular environment. acs.org The synthesis of these complex probes starts from common precursors and involves multiple steps, including the preparation of azido- and diazido-alcohols and their subsequent incorporation into the final isoxazole structure. acs.org
Further modifications can enhance the utility of these probes. For example, chiral pyrrolidine (B122466) scaffolds have been added to 3,4-diaryl-isoxazole inhibitors of protein kinase CK1 to extend the pharmacophore into the ATP binding site's ribose pocket, a strategy driven by structure-based design. nih.gov These examples highlight how the isoxazole core can be systematically elaborated to create sophisticated chemical probes for exploring complex biological questions. acs.orgnih.gov
Exploration of Isoxazole Moieties as Bioisosteric Replacements
Bioisosteric replacement is a key strategy in drug design where a functional group is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.com The isoxazole ring and its derivatives are frequently employed as bioisosteres for various functional groups. nih.govtandfonline.com
A significant application of the isoxazole scaffold is the use of the 3-hydroxyisoxazole moiety as a novel zinc-binding group (ZBG) in the design of metalloenzyme inhibitors. tandfonline.comnih.gov This is particularly relevant for inhibiting histone deacetylases (HDACs), a class of zinc-dependent enzymes. tandfonline.comnih.gov Traditional HDAC inhibitors often use a hydroxamic acid group to chelate the active site zinc ion, but this group can be associated with genotoxicity. tandfonline.comnih.gov
The 3-hydroxyisoxazole group has emerged as a promising bioisosteric replacement for hydroxamic acid. tandfonline.com It is a small heteroaromatic ring containing hydrogen bond donors and acceptors, allowing it to satisfy the pharmacophoric requirements for coordinating the catalytic zinc ion. tandfonline.comnih.gov Docking studies predict that the 3-hydroxyisoxazole moiety establishes a bidentate coordination with the catalytic Zn²⁺ ion in the HDAC6 active site. nih.govtandfonline.com A series of inhibitors based on this new ZBG were synthesized and showed good potency against HDAC6, with the most active compounds reaching IC50 values in the nanomolar range. nih.govnih.gov This work demonstrates that the 3-hydroxyisoxazole scaffold is a valuable ZBG for designing novel enzyme inhibitors with potentially improved safety profiles. tandfonline.comnih.gov
The carboxylic acid functional group is a common pharmacophore but can lead to poor metabolic stability and limited membrane permeability. nih.govnih.gov Replacing it with a suitable bioisostere is a common medicinal chemistry tactic. nih.govhyphadiscovery.com Acidic heterocycles are often explored as carboxylic acid surrogates.
The 3-hydroxyisoxazole moiety, due to its acidic proton on the hydroxyl group, can be considered a bioisostere for a carboxylic acid. Its ability to engage in hydrogen bonding and metal chelation mimics key interactions of the carboxylate group while offering a different physicochemical profile. tandfonline.comnih.gov Other heterocycles frequently used as carboxylic acid bioisosteres include tetrazoles, which have a similar pKa to carboxylic acids, and 1-hydroxypyrazoles, which have a higher pKa that can lead to better tissue permeation. cambridgemedchemconsulting.com The choice of bioisostere is highly context-dependent, and screening a panel of replacements is often necessary to find an optimal match for a specific biological target. nih.gov The use of the 3-hydroxyisoxazole as a ZBG in HDAC inhibitors is a prime example of its successful application as a specialized carboxylic acid mimetic, where it not only mimics the acidic nature but also provides the precise geometry for metal chelation. nih.gov
Methodologies for Investigating Molecular Interactions with Biological Targets
Understanding how a compound like Ethyl 5-hydroxyisoxazole-3-carboxylate or its derivatives interact with their biological targets is fundamental to elucidating their mechanism of action. This is achieved through a combination of in vitro biochemical assays and advanced proteomics techniques.
In vitro enzyme inhibition assays are the primary method for quantifying the potency of a potential inhibitor. nih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. For example, the inhibitory activity of isoxazole derivatives against carbonic anhydrase was determined by monitoring the enzyme's esterase activity on a substrate, 4-nitrophenyl acetate (B1210297) (4-NPA). nih.gov The concentration of the inhibitor required to reduce enzyme activity by 50% is reported as the IC50 value.
Kinetic studies are then performed to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com This involves measuring the reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. mdpi.com Such studies have been performed on various isoxazole derivatives to characterize their inhibition of enzymes like cyclooxygenases (COX-1/2) and cholinesterases. mdpi.comnih.gov
Below is a table summarizing the inhibitory activities of selected isoxazole derivatives against different enzyme targets as reported in the literature.
| Compound Series | Target Enzyme | Most Active Compound | IC50 Value | Reference |
| 3-hydroxy-isoxazole derivatives | HDAC6 | Compound 14f | 0.70 µM | nih.govnih.gov |
| Isoxazole derivatives | Carbonic Anhydrase | AC2 | 112.3 ± 1.6 µM | nih.gov |
| Isoxazole derivatives | COX-2 | Compound C6 | 10.20 ± 0.11 µM | nih.gov |
| Isoxazole derivatives | COX-1 | Compound C3 | 14.20 ± 0.12 µM | nih.gov |
While in vitro assays validate a compound's effect on a known target, chemical proteomics is used to identify unknown targets in an unbiased manner within a complex biological system. nih.govmdpi.com The most common strategy involves designing a probe-based version of the small molecule. mdpi.com This probe typically contains the core bioactive scaffold, a reactive group for covalent attachment to the target (e.g., a photo-crosslinker), and a handle (like an alkyne or azide) for enrichment. nih.govacs.org
The general workflow involves treating live cells or cell lysates with the probe, which then binds to its protein targets. nih.gov If a photoreactive group is present, UV irradiation is used to form a stable covalent bond. The tagged protein-probe complexes are then "clicked" to a reporter tag (like biotin) and enriched from the lysate using affinity purification (e.g., streptavidin beads). nih.gov Finally, the enriched proteins are identified and quantified using mass spectrometry. mdpi.com
To enhance the accuracy of target identification and minimize the detection of non-specific binders, quantitative proteomics methods are employed. mdpi.com Techniques such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) allow for the precise comparison between probe-treated and control samples, helping to distinguish true biological targets from background noise. mdpi.com This approach has been conceptually applied to isoxazole-based HDAC inhibitors, for which photoaffinity probes have been designed to enable the global profiling of their binding partners. acs.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are a cornerstone in medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of isoxazole-3-carboxylic acid, these studies have been instrumental in elucidating the molecular interactions that govern their inhibitory mechanisms against specific biological targets. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural features essential for potency and selectivity.
A notable example of SAR exploration can be found in the development of novel xanthine (B1682287) oxidase (XO) inhibitors based on the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold. nih.gov Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. nih.gov Analysis of these isoxazole derivatives has revealed critical structural determinants for potent XO inhibition.
One of the most significant findings from these studies is the crucial role of the hydrophobic group attached to the nitrogen atom of the indole (B1671886) ring. nih.gov The nature and size of this substituent have a profound impact on the inhibitory potency of the compounds. This suggests that a hydrophobic pocket exists within the active site of xanthine oxidase that can be effectively occupied by these groups, leading to enhanced binding and inhibition.
Enzyme kinetic studies have further illuminated the mechanism of inhibition for these compounds. For instance, compound 6c (see table below), which demonstrated particularly high inhibitory activity, was identified as a mixed-type inhibitor of xanthine oxidase. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that can offer therapeutic advantages.
Molecular docking studies have provided a structural basis for these SAR observations. It was found that potent inhibitors like compound 6c can effectively fit into the binding site of xanthine oxidase. nih.gov The isoxazole core and the carboxylic acid group are predicted to form key hydrogen bond interactions with amino acid residues such as Ser876 and Thr1010. nih.gov These interactions anchor the inhibitor within the active site, while the hydrophobic N-substituent on the indole ring engages with a hydrophobic region of the enzyme, explaining the observed SAR. nih.gov
The table below summarizes the structure-activity relationship data for a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors.
| Compound | R Group (on Indole Nitrogen) | IC₅₀ (μM) against Xanthine Oxidase |
| 6a | H | 1.23 |
| 6b | Methyl | 0.45 |
| 6c | Ethyl | 0.13 |
| 6d | Propyl | 0.28 |
| 6e | Isopropyl | 0.35 |
| Allopurinol | (Reference Drug) | 2.93 |
This table presents data on the inhibitory activity (IC₅₀) of various substituted 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids against xanthine oxidase. A lower IC₅₀ value indicates higher potency. The data is derived from a study on novel xanthine oxidase inhibitors. nih.gov
The SAR data clearly demonstrates that small alkyl groups at the R position enhance activity compared to an unsubstituted indole (R=H). The potency increases from methyl to ethyl and then slightly decreases with larger alkyl groups like propyl and isopropyl, suggesting an optimal size and shape for the hydrophobic substituent to fit into the enzyme's active site. nih.gov These insights are invaluable for the rational design of next-generation inhibitors with improved efficacy.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-hydroxyisoxazole-3-carboxylate, and how are yields optimized?
Answer: The compound is typically synthesized via cyclization reactions. A common method involves reacting ethyl acetoacetate derivatives with hydroxylamine under alkaline conditions to form the isoxazole ring, followed by selective hydroxylation . Purification is achieved using silica gel chromatography, with yields optimized by controlling reaction temperature (80–100°C) and stoichiometric ratios of reactants. Post-synthesis analysis via LC-MS and H-NMR ensures product integrity .
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
Q. What handling and storage protocols are essential for this compound?
Answer:
- Storage: Refrigerate (2–8°C) in tightly sealed, dry containers to prevent hydrolysis. Avoid exposure to moisture and electrostatic discharge .
- Handling: Use nitrile gloves, flame-retardant lab coats, and fume hoods. Inspect gloves for integrity before use and avoid skin/eye contact .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Answer: Discrepancies exist between SDS classifications: ALADDIN reports acute oral toxicity (Category 4) and skin irritation (Category 2) , while Combi-Blocks labels it "no known hazard" . To resolve this:
Q. What experimental strategies are recommended to assess compound stability under varying conditions?
Answer:
- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to detect degradation products .
- Photostability studies : Use ICH Q1B guidelines to evaluate UV light-induced decomposition.
- Monitor for hazardous byproducts (e.g., carbon monoxide, nitrogen oxides) under thermal stress via GC-MS .
Q. How can researchers address gaps in ecological impact data for this compound?
Answer:
- Perform biodegradation assays using OECD 301F to measure mineralization rates in aqueous systems.
- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (logP = 1.2) and aquatic toxicity (e.g., EC50 for Daphnia magna) .
- Conduct soil mobility studies via column leaching experiments to assess groundwater contamination risks .
Q. What methodological approaches are used to optimize regioselectivity in isoxazole functionalization?
Answer:
Q. How can spectral data inconsistencies be troubleshooted during characterization?
Answer:
- Dynamic NMR experiments : Resolve tautomeric equilibria (e.g., keto-enol shifts) that may cause split peaks in H NMR .
- Isotopic labeling : Use H or C-enriched precursors to trace unexpected signals in complex matrices.
- Validate against reference spectra from crystallographically confirmed structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
